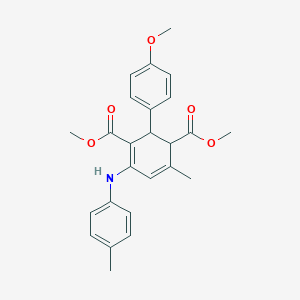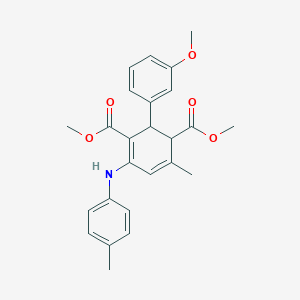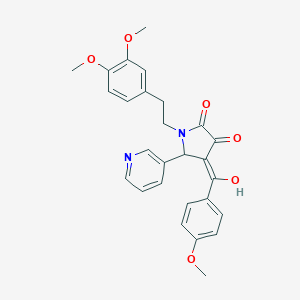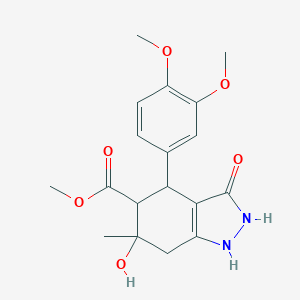![molecular formula C13H13BrN2O2 B282372 (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one, also known as BPIP, is a compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. BPIP has been identified as a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.
作用机制
The mechanism of action of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules in the insulin pathway, leading to the suppression of glucose uptake and metabolism. By inhibiting PTP1B, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one enhances insulin signaling and promotes glucose uptake, which could improve insulin sensitivity and glycemic control in diabetic patients. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one also inhibits the activity of Src, which is a key player in the development and progression of cancer.
Biochemical and Physiological Effects:
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese mice, indicating its potential as an anti-obesity agent. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of Src and other oncogenic proteins. Additionally, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one is a relatively stable and easy to synthesize compound, which makes it suitable for laboratory experiments. Its potent inhibitory activity against PTP1B and Src also makes it a valuable tool for studying the insulin signaling pathway and cancer biology. However, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has some limitations, such as its poor solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetic properties. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one also has some off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one. One area of interest is the development of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one analogs with improved pharmacokinetic properties and selectivity for PTP1B and Src. Another direction is the investigation of the potential therapeutic applications of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one in other diseases, such as neurodegenerative disorders and inflammatory conditions. Furthermore, the elucidation of the molecular mechanisms underlying the anti-cancer effects of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one could lead to the development of novel cancer therapies.
合成方法
The synthesis of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one involves the condensation of 4-bromobenzaldehyde and 6-methylpiperazine-2,3-dione in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The yield of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学研究应用
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The inhibition of PTP1B by (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one leads to the activation of insulin signaling and the enhancement of glucose uptake, which could be beneficial for the management of type 2 diabetes. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the oncogenic protein tyrosine kinase Src. Additionally, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been found to have anti-inflammatory and neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC 名称 |
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-7-15-11(13(18)16-8)6-12(17)9-2-4-10(14)5-3-9/h2-6,8,15H,7H2,1H3,(H,16,18)/b11-6+ |
InChI 键 |
YTHXNNJEVHNHEK-IZZDOVSWSA-N |
手性 SMILES |
CC1CN/C(=C/C(=O)C2=CC=C(C=C2)Br)/C(=O)N1 |
SMILES |
CC1CNC(=CC(=O)C2=CC=C(C=C2)Br)C(=O)N1 |
规范 SMILES |
CC1CNC(=CC(=O)C2=CC=C(C=C2)Br)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)






![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)

![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)


